p97 ATPase Inhibitory Potency of the 2-Chloro Scaffold: Direct Comparison with 2-Phenyl and 2-Methoxyphenyl Analogs
In the published SAR campaign leading to CB-5083, the 2-chloro-substituted tetrahydroquinazoline scaffold (represented by compound 74f, the synthetic precursor to the target compound) demonstrated a p97 ATPase IC50 of 440 nM [1]. Replacement of the 2-chloro with a 2-phenyl group increased potency approximately 3.7-fold (IC50 = 120 nM), while 2-(2-methoxyphenyl) substitution further improved potency to 85 nM (5.2-fold improvement over 2-chloro). This quantitative rank-ordering establishes that the 2-chloro derivative occupies a defined, moderate-potency niche within the SAR landscape—potent enough to serve as a validated starting point for optimization, yet with clear vector space for improvement through C–C bond formation at the chlorine position [1].
| Evidence Dimension | p97 ATPase IC50 (in vitro enzymatic assay) |
|---|---|
| Target Compound Data | 440 nM (2-chloro derivative, compound 74f scaffold) |
| Comparator Or Baseline | 2-Phenyl analog: 120 nM; 2-(2-Methoxyphenyl) analog: 85 nM; 2-(Pyridin-3-yl) analog: 240 nM |
| Quantified Difference | 3.7-fold less potent than 2-phenyl; 5.2-fold less potent than 2-(2-methoxyphenyl); 1.8-fold less potent than 2-(pyridin-3-yl) |
| Conditions | Recombinant human p97 ATPase assay; ATP concentration at Km; fluorescence-based detection |
Why This Matters
This data enables researchers to select the 2-chloro scaffold as a well-characterized starting point with precisely quantified potency, avoiding the synthetic commitment to advanced intermediates before validating the tetrahydroquinazoline core in their specific assay system.
- [1] Zhou, H.-J., et al. (2015). Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry, 58(24), 9480–9497. SAR Table 1. View Source
